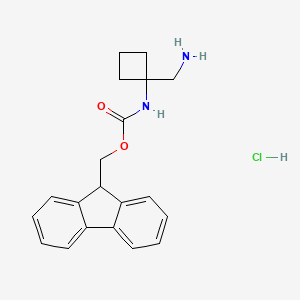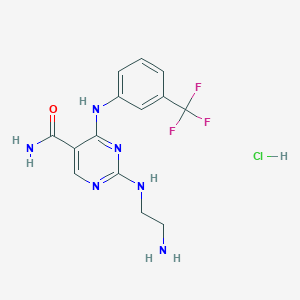
(1-N-Fmoc-aminocyclobutyl)methanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride: is a chemical compound with the molecular formula C20H23ClN2O2. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a cyclobutyl ring, which is a four-membered carbon ring, and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through various methods, including of suitable precursors.
Introduction of the Amino Group: The amino group is introduced through amination reactions, where an appropriate amine is reacted with the cyclobutyl precursor.
Fmoc Protection: The Fmoc group is introduced by reacting the amine with Fmoc chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Oxidation and Reduction: The cyclobutyl ring and the amino group can participate in oxidation and reduction reactions under appropriate conditions.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in an organic solvent.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Fmoc Deprotection: The major product is the free amine.
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced derivatives of the cyclobutyl ring and the amino group.
Scientific Research Applications
(1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride: has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including peptides and peptidomimetics.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The compound can also interact with biological targets, such as enzymes and receptors, through its amino and cyclobutyl groups, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1-N-Boc-aminocyclobutyl)methanamine hydrochloride: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Fmoc.
(1-N-Cbz-aminocyclobutyl)methanamine hydrochloride: Similar structure but with a Cbz (benzyloxycarbonyl) protecting group.
(1-N-Fmoc-aminocyclopropyl)methanamine hydrochloride: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
- The Fmoc group provides unique advantages in peptide synthesis due to its stability and ease of removal under mild conditions.
- The cyclobutyl ring offers distinct steric and electronic properties compared to other ring systems, influencing the compound’s reactivity and interactions.
Properties
Molecular Formula |
C20H23ClN2O2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c21-13-20(10-5-11-20)22-19(23)24-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,18H,5,10-13,21H2,(H,22,23);1H |
InChI Key |
KNRNIRHYVCIERP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)


![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)

![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)
![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)

![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)
